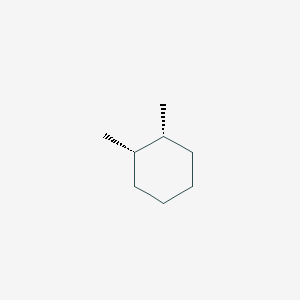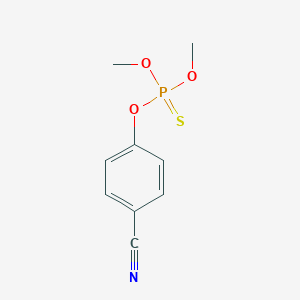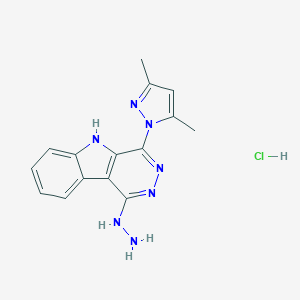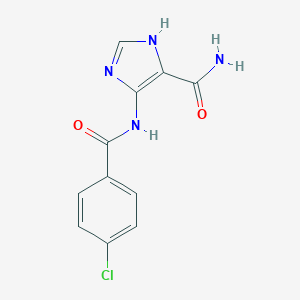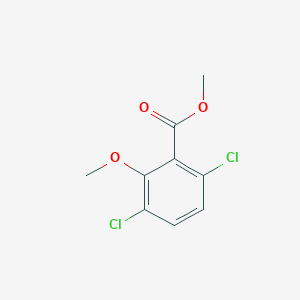
Dicamba-methyl
説明
Dicamba methyl ester is a chlorinated acidic herbicide, which exists as a persistent contaminant in the environment.
作用機序
Target of Action
Dicamba-methyl primarily targets broadleaf weeds . It is a selective and systemic herbicide that is particularly effective against annual and perennial broadleaf weeds . The compound’s primary targets are the plant hormones known as auxins .
Mode of Action
This compound functions as a synthetic auxin . It mimics the action of natural plant hormones, leading to abnormal and uncontrollable growth in the target plants . This overwhelming growth eventually leads to plant senescence and cell death . It is absorbed through the leaves and translocates throughout the plant .
Biochemical Pathways
The biochemical pathways affected by this compound involve the manipulation of plant phytohormone responses . Specifically, it increases the production of ethylene and abscisic acid . This leads to plant growth inhibition, senescence, and tissue decay .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral dosing, this compound is rapidly absorbed, with peak levels occurring within the first hour . It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . More than 95% of the administered dose is excreted in the urine, with less than 5% in the feces .
Result of Action
The result of this compound’s action is the death of the target plants. By disrupting normal growth patterns, it causes the plants to grow in abnormal and uncontrollable ways . This leads to plant senescence and cell death .
Action Environment
The action of this compound can be influenced by environmental factors. In its unmixed state, it has a relatively high degree of volatility, meaning that once applied to an area, it can easily evaporate and become wind-borne . This can lead to off-target drift, where this compound inadvertently migrates to non-targeted neighboring areas, damaging those plants .
生化学分析
Biochemical Properties
Dicamba-methyl interacts with various enzymes, proteins, and other biomolecules. It is an auxin herbicide that acts by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal growth patterns . This irregular plant growth can cause disruption in cell transport systems and can induce plant death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The conversion of this compound is catalyzed by a dicamba monooxygenase, which hydroxylates the methyl group of Dicamba .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a low to moderate volatility , indicating that it can persist in the environment for some time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has a low order of toxicity to domestic animals, and poisoning after normal use has not been reported
Metabolic Pathways
This compound is involved in several metabolic pathways. The pathways involved in its metabolism include demethylation, hydroxylation, and glucuronic acid conjugation
特性
IUPAC Name |
methyl 3,6-dichloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBKDYHGOOSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041849 | |
| Record name | Dicamba-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-78-0 | |
| Record name | Dicamba-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicamba-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,6-dichloro-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions that the synthesis of Dicamba methyl ester is endothermic. What does this tell us about the reaction conditions needed for its production?
A1: [] The fact that the synthesis of Dicamba methyl ester is endothermic means that it requires heat input to proceed. [] The reaction will absorb heat from its surroundings, and therefore, higher temperatures will favor the formation of the product. Industrial production would likely involve controlling the reaction temperature to optimize yield and efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B165934.png)
